TIM-098a: A Technical Guide to its Core Target and Mechanism of Action
TIM-098a: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular target and mechanism of action of TIM-098a, a novel small molecule inhibitor. The information is based on publicly available preclinical research, primarily from the study by Yoshida et al. (2024).
Primary Molecular Target: Adaptor-Associated Kinase 1 (AAK1)
The principal molecular target of TIM-098a is Adaptor-Associated Kinase 1 (AAK1) .[1][2][3][4][5][6][7] TIM-098a is a selective and potent inhibitor of AAK1, a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[4][5]
TIM-098a was identified from a chemical library of derivatives of TIM-063, a Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) inhibitor.[4][8][9] While TIM-063 showed moderate inhibitory activity against AAK1, TIM-098a was developed as a more potent and selective AAK1 inhibitor, demonstrating no inhibitory activity against CaMKK isoforms.[1][2][3][4][5]
Quantitative Data: In Vitro and Cellular Potency
The inhibitory potency of TIM-098a against AAK1 and other related kinases has been quantified through various assays. The following tables summarize the key IC50 values.
| Target Kinase | In Vitro IC50 (µM) | Assay Conditions | Reference |
| AAK1 | 0.24 | Enzymatic activity assay with His-tagged AAK1 catalytic domain (25–396) and 100 µM [γ-³²P]ATP. | [4] |
| GAK | 1.04 | Not specified | [3] |
| BIKE | 5.99 | Not specified | [3] |
| STK16 | 7.15 | Not specified | [3] |
| CaMKK isoforms | No inhibitory activity | Not specified | [1][2][3][5][7] |
Table 1: In Vitro Inhibitory Potency of TIM-098a against AAK1 and other Numb-associated kinases (NAKs).
| Cell-Based Assay | IC50 (µM) | Experimental System | Reference |
| AAK1 activity inhibition | 0.87 | COS-7 cells transfected with His-tagged AAK1 catalytic domain and GST-AP2µ2 (145–162). | [4] |
Table 2: Cellular Potency of TIM-098a.
Mechanism of Action: Inhibition of AAK1-Regulated Endocytosis
AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of extracellular molecules. AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the formation of clathrin-coated pits and vesicles.
TIM-098a exerts its cellular effect by directly inhibiting the kinase activity of AAK1.[5] This inhibition prevents the phosphorylation of AP2µ2, thereby disrupting the process of clathrin-mediated endocytosis.[5]
Signaling Pathway Diagram
Caption: AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis and its Inhibition by TIM-098a.
Experimental Protocols
In Vitro AAK1 Kinase Activity Assay
Objective: To determine the direct inhibitory effect of TIM-098a on the enzymatic activity of AAK1.
Methodology:
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The catalytic domain of human AAK1 (amino acids 25-396) with an N-terminal His-tag is expressed and purified.
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The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, and DTT.
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The purified His-tagged AAK1 is incubated with various concentrations of TIM-098a.
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The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or a protein substrate like GST-AP2µ2) and [γ-³²P]ATP.
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The reaction mixture is incubated at 30°C for a defined period (e.g., 20 minutes).
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The reaction is stopped, and the incorporation of ³²P into the substrate is measured using a suitable method, such as scintillation counting or autoradiography after SDS-PAGE.
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The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the TIM-098a concentration.
Cellular AAK1 Activity Assay
Objective: To assess the ability of TIM-098a to inhibit AAK1 activity within a cellular context.
Methodology:
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COS-7 cells are co-transfected with expression vectors for the His-tagged AAK1 catalytic domain and a GST-tagged AP2µ2 fragment (amino acids 145-162) which serves as the substrate.
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After a suitable incubation period (e.g., 42 hours) to allow for protein expression, the cells are treated with various concentrations of TIM-098a for a defined duration (e.g., 6 hours).
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The cells are then lysed, and the phosphorylation of the GST-AP2µ2 substrate is analyzed by Western blotting using a phospho-specific antibody against Thr156 of AP2µ2.
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The band intensities are quantified, and the IC50 value is determined by plotting the inhibition of phosphorylation against the TIM-098a concentration.
Experimental Workflow Diagram
Caption: Workflow for In Vitro and Cellular AAK1 Inhibition Assays.
Conclusion
TIM-098a is a valuable research tool for studying the biological functions of AAK1. Its selectivity and cell permeability make it a suitable probe for investigating the role of AAK1 in clathrin-mediated endocytosis and other cellular processes. The development of TIM-098a from a less selective precursor highlights the utility of chemical proteomics in identifying and optimizing novel kinase inhibitors.[4][8][9] Further research may explore the therapeutic potential of AAK1 inhibition in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TIM-098a|CAS |DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Development of a novel AAK1 inhibitor via Kinobeads-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TIM-098a | AAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. TIM-098a Datasheet DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
